Product packaging for N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE(Cat. No.:CAS No. 17466-20-5)

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Cat. No.: B099809
CAS No.: 17466-20-5
M. Wt: 133.15 g/mol
InChI Key: RVRJEKAFWDHMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B099809 N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE CAS No. 17466-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRJEKAFWDHMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Pyrimidine Heterocycle

The pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, profoundly influencing both organic synthesis and medicinal chemistry. researchgate.netmdpi.com As an essential component of nucleic acids (cytosine, thymine, and uracil), its biological relevance is fundamental. mdpi.com This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govnih.gov

The versatility of the pyrimidine core allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of physicochemical properties and biological activities. mdpi.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.govresearchgate.net The presence of this scaffold in numerous FDA-approved drugs underscores its importance and continued exploration in the quest for new and improved medicines. researchgate.net

Propargylamines: Versatile Tools in Modern Synthesis

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). They are highly valued as versatile building blocks in modern synthetic methodologies. nih.govacs.orgnih.gov Their utility stems from the reactivity of the alkyne and the nucleophilicity of the amine, which allows for a diverse range of chemical transformations.

One of the most notable applications of propargylamines is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. This reaction is widely used in drug discovery, materials science, and bioconjugation. mdpi.com Furthermore, propargylamines serve as crucial precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and oxazoles. nih.govacs.org The synthesis of propargylamines themselves is often achieved through multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), which is an atom-economical method for their preparation. acs.org Their significance is further highlighted by their role as key intermediates in the synthesis of natural products and other medicinally relevant molecules. rsc.org

Research Trajectories of N Prop 2 Yn 1 Yl Pyrimidin 2 Amine and Its Analogs

Direct Synthetic Pathways to this compound

The most straightforward methods for the synthesis of this compound involve the direct formation of the bond between the pyrimidine core and the propargyl moiety. These are typically achieved through standard nucleophilic substitution reactions, which are favored for their operational simplicity and the ready availability of starting materials.

Two primary strategies dominate this approach:

N-Alkylation of 2-Aminopyrimidine (B69317): This method involves the reaction of 2-aminopyrimidine, acting as a nucleophile, with a propargyl electrophile, such as propargyl bromide or propargyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct.

Nucleophilic Substitution on a 2-Halopyrimidine: An alternative pathway uses propargylamine as the nucleophile to displace a leaving group, typically a halogen (Cl, Br, I), from the C2 position of the pyrimidine ring. This reaction may be conducted at elevated temperatures or facilitated by a base.

These direct methods provide reliable access to the target compound, with the choice of route often depending on the cost and availability of the respective starting materials.

MethodPyrimidine PrecursorPropargyl ReagentTypical ConditionsKey Advantages
N-Alkylation2-AminopyrimidinePropargyl bromideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)Utilizes readily available 2-aminopyrimidine.
Nucleophilic Substitution2-ChloropyrimidinePropargylamineBase (e.g., Et₃N), Solvent (e.g., EtOH, Toluene), HeatEffective for a range of substituted halopyrimidines.

Pyrimidine Ring Functionalization via Propargyl Linkage Insertion Methodologies

Beyond direct N-alkylation, this compound can be constructed by forming the heterocyclic ring itself from precursors already containing the propargyl group. This "ring-closure" strategy allows for the "insertion" of the propargyl-amino functionality into the final pyrimidine architecture.

A prominent example of this methodology is the condensation reaction between an N-propargylated guanidine (B92328) derivative and a 1,3-dielectrophilic species, such as malondialdehyde or its synthetic equivalents. The N-propargylguanidine can be prepared in a separate step from cyanamide (B42294) and propargylamine. The subsequent cyclization with the three-carbon dielectrophile directly yields the N-propargylated 2-aminopyrimidine core. This approach is particularly useful for creating substituted pyrimidine rings by employing substituted 1,3-dicarbonyl compounds.

Catalytic Approaches in the Preparation of this compound Derivatives

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of this compound are no exception, with a variety of metals being employed to facilitate complex transformations.

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis offers powerful tools for the derivatization of this compound and its precursors. While direct cyclization of the parent compound is not common, introducing a halide (e.g., an iodine atom at the 5-position) opens up pathways for intramolecular cyclization reactions. For instance, a Pd-catalyzed intramolecular reaction of a suitably substituted N-propargyl-5-iodopyrimidin-2-amine could proceed via a 5-exo-dig cyclization to yield fused ring systems. rsc.org Such transformations often involve the formation of a vinyl-palladium intermediate that is subsequently trapped by a nucleophile. rsc.org

Carbonylation reactions represent another avenue for derivatization. A halogenated derivative can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine) to introduce a carbonyl-containing functional group. mdpi.com Alternatively, the alkyne moiety itself can be the site of hydrocarbonylation, where a palladium-hydride species adds across the triple bond, followed by CO insertion to generate α,β-unsaturated carbonyl compounds. rsc.org

Reaction TypeSubstrate ExampleCatalyst SystemPotential ProductReference Principle
Intramolecular Cyclization5-Iodo-N-(prop-2-yn-1-yl)pyrimidin-2-amine derivativePd(OAc)₂, Ligand (e.g., PPh₃)Fused pyrrolo[2,3-d]pyrimidine rsc.orgrsc.org
Carbonylation5-Bromo-N-(prop-2-yn-1-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂, CO, Nucleophile (e.g., MeOH)Methyl 2-(propargylamino)pyrimidine-5-carboxylate mdpi.com

Silver-Catalyzed Intramolecular Cycloisomerization Processes

Silver catalysts, particularly Ag(I) salts, are known for their high affinity for alkynes (alkynophilicity), activating them towards nucleophilic attack. This property has been exploited in intramolecular cycloisomerization reactions. In a process analogous to the silver-catalyzed cyclization of N-propargyladenine nih.gov, the this compound molecule possesses the necessary components for such a transformation.

The proposed mechanism involves the coordination of the silver ion to the terminal alkyne, which significantly increases its electrophilicity. An intramolecular nucleophilic attack by one of the ring nitrogen atoms (likely N1) onto the activated alkyne would initiate the cyclization. Subsequent rearrangement and protonolysis would yield a fused heterocyclic system, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative. This strategy provides a direct route to polycyclic structures from a simple linear precursor. nih.govresearchgate.netrsc.org

Copper-Catalyzed Cycloaddition Reactions (e.g., Click Chemistry Precursors)

Perhaps the most significant application of this compound in catalytic synthesis is its role as a building block in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction, the cornerstone of "click chemistry," allows for the efficient and highly regioselective joining of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govacs.org

The title compound is an ideal alkyne component for this transformation. In the presence of a copper(I) source (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate) and a suitable ligand, it reacts cleanly with a wide variety of organic azides. nih.govmdpi.com This modular approach enables the rapid synthesis of large libraries of complex pyrimidine-triazole conjugates, which are of significant interest in drug discovery and materials science. mdpi.comsoton.ac.uk

Azide Partner (R-N₃)Catalyst SystemResulting Triazole Derivative Structure
Benzyl AzideCuSO₄·5H₂O, Sodium AscorbateN-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrimidin-2-amine
Azido-functionalized SugarCu(I) source (e.g., CuI)Glycoconjugate of pyrimidin-2-amine
Azido-functionalized PeptideCu(I) source, Ligand (e.g., TBTA)Peptide-pyrimidine conjugate

Other Transition Metal-Promoted Synthetic Transformations

Several other transition metals can be used to catalyze unique transformations of the this compound scaffold.

Gold Catalysis: Gold catalysts, both Au(I) and Au(III), are exceptionally effective at activating alkynes for intramolecular cyclization reactions, often proceeding under mild conditions. acs.orgrsc.org Similar to silver, gold could catalyze the cyclization of this compound to form fused heterocyclic systems. acs.orgnih.gov Gold catalysis is also known to promote hydration of terminal alkynes to furnish methyl ketones.

Rhodium Catalysis: Rhodium complexes are preeminent catalysts for hydroformylation, a reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double or triple bond. nih.gov Applying rhodium catalysis to this compound in the presence of syngas (CO/H₂) could lead to the formation of α,β-unsaturated aldehydes, which are versatile intermediates for further synthesis. rsc.org

Ruthenium Catalysis: Ruthenium catalysts are known for their ability to promote a variety of transformations, including C-H activation and cascade reactions. acs.orgresearchgate.net A ruthenium catalyst could potentially be used for the C-H functionalization of the pyrimidine ring, or to engage the propargyl group in cascade reactions with other nucleophiles. nih.gov

Multicomponent and One-Pot Reaction Protocols for Streamlined Synthesis

The development of multicomponent reactions (MCRs) and one-pot syntheses represents a significant advancement in synthetic organic chemistry, aligning with the principles of green chemistry by enhancing atom economy, reducing waste, and minimizing purification steps. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, several established protocols for the synthesis of N-substituted pyrimidin-2-amines and architecturally related derivatives offer plausible and efficient pathways. These strategies typically involve the condensation of multiple starting materials in a single reaction vessel, thereby streamlining the synthetic process.

One promising approach involves a three-component reaction utilizing a ketone, an arylacetylene, and a substituted guanidine. acs.org Although the direct use of a propargyl-substituted guanidine has not been explicitly reported, the general applicability of this method for producing 2-aminopyrimidines suggests its potential for adaptation. The reaction proceeds via a KOtBu/DMSO-catalyzed system, yielding the desired pyrimidine core in a single step. acs.org

Another versatile and widely studied multicomponent reaction is the Biginelli reaction, which traditionally produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org The scope of this reaction has been expanded to include N-substituted ureas and thioureas, opening the possibility for the incorporation of a propargyl group. nih.govorganic-chemistry.org The resulting dihydropyrimidinone can then be further modified to yield the aromatic pyrimidine ring. The reaction is amenable to various catalytic conditions, including Brønsted and Lewis acids, and can often be performed under solvent-free conditions. wikipedia.orgorganic-chemistry.org

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported as a highly regioselective and sustainable method. acs.orgorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps. The use of a propargyl-substituted amidine in this reaction could provide a direct route to this compound.

The following tables showcase examples of multicomponent and one-pot syntheses of pyrimidine derivatives that are architecturally related to this compound, illustrating the scope and efficiency of these methods.

Table 1: Examples of Three-Component Synthesis of 2-Aminopyrimidine Derivatives

EntryKetoneArylacetyleneGuanidine SourceProductYield (%)
1AcetonePhenylacetyleneGuanidine4-Methyl-6-phenylpyrimidin-2-amine75
2CyclohexanonePhenylacetyleneGuanidine4,5,6,7-Tetrahydro-2-amino-4-phenyl-quinazoline80
3AcetophenonePhenylacetyleneGuanidine4,6-Diphenylpyrimidin-2-amine72

Data sourced from studies on generalized three-component reactions for 2-aminopyrimidine synthesis. acs.org

Table 2: Examples of Biginelli Reaction for Dihydropyrimidinone Synthesis

This table illustrates the versatility of the Biginelli reaction with various substrates and catalysts, which could be adapted for a propargyl-substituted urea. nih.govwikipedia.orgorganic-chemistry.org

Intramolecular Cyclization and Annulation Pathways

The propargyl group in this compound is strategically positioned to undergo intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. These reactions are often catalyzed by transition metals that activate the alkyne moiety towards nucleophilic attack by the nitrogen atoms of the pyrimidine ring.

Formation of Fused Imidazole-Pyrimidine Bicyclic Systems (e.g., Imidazo[1,2-a]pyrimidine)

The synthesis of the imidazo[1,2-a]pyrimidine scaffold is a prominent transformation of this compound. This bicyclic system is a core structure in many biologically active compounds. researchgate.netdergipark.org.tr The cyclization is typically achieved through metal-catalyzed intramolecular hydroamination. Gold and silver catalysts have proven particularly effective for this type of transformation in analogous N-propargyl heteroaryl amines. uaeu.ac.aeresearchgate.netnih.govrsc.org

The generally accepted mechanism for this cyclization involves the following steps:

π-Alkyne Activation: A gold(I) or silver(I) catalyst coordinates to the triple bond of the propargyl group, increasing its electrophilicity. nih.govrsc.org

Intramolecular Nucleophilic Attack: The endocyclic nitrogen atom of the pyrimidine ring (N1) acts as a nucleophile, attacking the activated alkyne. This attack typically follows a 6-endo-dig pathway to form a six-membered ring intermediate.

Protodeauration/Rearomatization: The resulting vinyl-metal intermediate undergoes protonolysis, which cleaves the carbon-metal bond and regenerates the catalyst. A subsequent isomerization (tautomerization) leads to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system. rsc.org

While direct studies on this compound are not extensively documented, the cycloisomerization of the analogous N-(prop-2-yn-1-yl)pyridin-2-amines to form imidazo[1,2-a]pyridines is well-established and proceeds efficiently under silver or gold catalysis. uaeu.ac.aeresearchgate.net This provides strong evidence for the feasibility and mechanism of forming imidazo[1,2-a]pyrimidines from the title compound.

Table 1: Catalysts for Intramolecular Cyclization of N-Propargyl Heteroaryl Amines

CatalystSubstrate ClassProductReference(s)
Silver Triflate (AgOTf)N-(prop-2-yn-1-yl)pyridin-2-amines3-Methylimidazo[1,2-a]pyridines uaeu.ac.aeresearchgate.net
Gold CatalystsN-Propargyl Indole DerivativesPyrazolodiazepinoindoles nih.gov
Gold(I) CatalystsPropargylic AmidesOxazoles rsc.org

Investigations into Triazolo[1,5-a]pyrimidine Ring Formation

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold from this compound is less direct than the imidazo[1,2-a]pyrimidine formation. Standard synthetic routes to this ring system often involve the condensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or Dimroth rearrangement of related isomers. researchgate.netresearchgate.netresearchgate.net

A potential, albeit speculative, pathway involving the alkyne functionality of this compound could be a [3+2] cycloaddition reaction, also known as a click reaction. This would involve reacting the terminal alkyne with an azide source (e.g., sodium azide or an organic azide) to form a 1,2,3-triazole ring. In a subsequent step, this newly formed triazole-appended pyrimidine could potentially undergo further cyclization to form a triazolopyrimidine system, although this would likely require specific functionalization and harsh conditions. The synthesis of poly(1,2,3-triazolyl)-substituted perhalopyridines from terminal alkynes and azides demonstrates the feasibility of the initial triazole formation step. nih.gov However, there is currently no direct literature evidence for the successful synthesis of triazolo[1,5-a]pyrimidines starting from this compound.

Oxidative Alkoxycarbonylation and Related C-C Bond Forming Reactions

The terminal alkyne of this compound is a key site for carbon-carbon bond formation. Oxidative alkoxycarbonylation is one such reaction that functionalizes the terminal C-H bond of the alkyne.

This reaction is typically catalyzed by palladium(II) complexes in the presence of an alcohol (e.g., methanol (B129727) for methoxycarbonylation), carbon monoxide (CO), and an oxidant. nih.govnih.gov The process involves the formation of a C-C bond and a C-O bond, converting the terminal alkyne into an α,β-alkynyl ester (an alk-2-ynoate). nih.gov

The catalytic cycle is generally understood to involve:

Formation of a palladium-alkynyl intermediate.

Insertion of carbon monoxide into the palladium-carbon bond.

Nucleophilic attack by the alcohol to yield the alk-2-ynoate product and a reduced palladium(0) species.

Re-oxidation of palladium(0) to the active palladium(II) state by an oxidant (often oxygen or a copper co-catalyst system). nih.gov

This reaction provides a powerful method for extending the carbon chain and introducing a valuable ester functionality. While a specific example using this compound is not available, the methodology is broadly applicable to a wide range of terminal alkynes. researchgate.netnih.gov

Table 2: Conditions for Palladium-Catalyzed Oxidative Carbonylation of Terminal Alkynes

Catalyst SystemNucleophileProduct TypeKey FeaturesReference(s)
Pd(II)/TMEDAAlcohols2-AlkynoatesUses O₂ as terminal oxidant, high yields. nih.govnih.gov
PdCl₂AminesMaleimidesLigand-free, uses air as oxidant. rsc.org
Pd/CAlcoholsAlkyl 2-alkynoatesHeterogeneous system, uses O₂ as oxidant. researchgate.net

Other related C-C bond-forming reactions include copper-catalyzed couplings, which can be used to synthesize a variety of substituted propargylamines. nih.govorganic-chemistry.org

Mannich Reaction Applications in Propargylamine Chemistry

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. nih.gov A well-known variation is the A³ coupling (Aldehyde-Alkyne-Amine coupling), which is a powerful method for synthesizing propargylamines. nih.goveurekaselect.comresearchgate.net

In the context of this compound, two main scenarios can be considered:

The molecule as the amine component: As a secondary amine, this compound could theoretically participate as the amine component in a Mannich-type reaction with an aldehyde and another compound containing an acidic proton (e.g., a ketone). However, its steric bulk and potentially reduced nucleophilicity compared to simpler secondary amines might hinder this reactivity.

The molecule's alkyne as the alkyne component: More relevant is the participation of the propargyl group in an A³ coupling. In this case, this compound would serve as the terminal alkyne component, reacting with an aldehyde and a different amine (primary or secondary) in the presence of a copper or other transition metal catalyst. This would result in a new, more complex propargylamine derivative. nih.govresearchgate.net

The general mechanism for the copper-catalyzed A³ coupling involves the in-situ formation of a copper acetylide from the terminal alkyne and the formation of an iminium ion from the aldehyde and amine. These two intermediates then react to form the C-C bond of the final propargylamine product. nih.gov

Nucleophilic and Electrophilic Reactivity of the Pyrimidine Moiety in this compound

The reactivity of the pyrimidine ring in this compound is dictated by the electron-withdrawing nature of the two ring nitrogen atoms and the electron-donating character of the exocyclic amino group.

Nucleophilic Reactivity: The molecule possesses several nucleophilic centers:

Exocyclic Amine: The secondary amine nitrogen is nucleophilic and can participate in reactions like alkylation or acylation.

Ring Nitrogens: The pyrimidine ring nitrogen at position 1 is sufficiently nucleophilic to participate in the intramolecular cyclizations described in section 3.1.1. The nitrogen at position 3 is generally less reactive in this context.

Electrophilic Reactivity: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if there are leaving groups on the ring at positions 4 or 6. Conversely, electrophilic aromatic substitution is generally difficult. However, the activating effect of the 2-amino group can facilitate electrophilic attack, typically at the C5 position, which has the highest electron density. The reactivity at this position is a balance between the activating amino group and the deactivating ring nitrogens. In related 2,4-disubstituted pyrimidine systems, nucleophilic attack is often directed to the C4 position. nih.gov The interplay between the electronic properties of the substituents and the inherent reactivity of the pyrimidine core governs the regioselectivity of these reactions.

Spectroscopic and Advanced Structural Characterization Techniques for N Prop 2 Yn 1 Yl Pyrimidin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including N-(prop-2-yn-1-yl)pyrimidin-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides specific information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the propargyl group, and the amine linker.

The protons on the pyrimidine ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in derivatives of 2-aminopyrimidine (B69317), the aromatic protons can be observed at chemical shifts (δ) between 6.5 and 9.16 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the pyrimidine ring.

The protons of the propargyl group (–CH₂–C≡CH) give rise to characteristic signals. The methylene (B1212753) protons (–CH₂) adjacent to the nitrogen atom are typically observed in the range of 3.0 to 5.0 ppm, influenced by the electronegativity of the nitrogen. The acetylenic proton (–C≡CH) is found in a more upfield region, generally between 1.7 and 3.1 ppm, due to the shielding effect of the cylindrical electron cloud of the triple bond. libretexts.org The amine proton (–NH–) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. In some cases, it can be found in the range of 5.1-5.3 ppm for free amino groups or at higher chemical shifts for substituted amines. ijirset.com

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Pyrimidine-H6.5 - 9.16 researchgate.netd, t, mDependent on substitution pattern.
NH5.1 - 13.5 ijirset.comresearchgate.netbr sChemical shift is variable.
CH₂ (propargyl)~3.0 - 5.0d, tAdjacent to nitrogen and alkyne.
C≡CH (acetylenic)1.7 - 3.1 libretexts.orgtCoupled to methylene protons.

d: doublet, t: triplet, m: multiplet, br s: broad singlet. Data is compiled from typical ranges for similar functional groups and derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbons of the pyrimidine ring, the propargyl group, and any substituents.

The carbon atoms of the pyrimidine ring typically resonate in the range of δ 100-165 ppm. nih.gov The specific chemical shifts are sensitive to the electronic effects of the substituents on the ring. The carbons of the propargyl group are also characteristic. The methylene carbon (–CH₂) appears in the range of 25-50 ppm. pdx.edu The sp-hybridized carbons of the alkyne group (–C≡C–) are observed between 65 and 90 ppm. pdx.edu

Table 2: Illustrative ¹³C NMR Spectral Data for this compound and its Derivatives

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Pyrimidine-C100 - 165 nih.govDependent on ring substitution.
CH₂ (propargyl)25 - 50 pdx.eduAliphatic carbon adjacent to N.
C≡C (alkyne)65 - 90 pdx.edusp-hybridized carbons.

Data is based on typical chemical shift ranges for the respective carbon environments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule. In this compound, the IR spectrum reveals key vibrational frequencies that confirm the presence of the amine, alkyne, and pyrimidine moieties.

The N-H stretching vibration of the secondary amine typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching of the terminal alkyne (≡C-H) is characterized by a sharp, strong absorption band around 3330-3260 cm⁻¹. libretexts.org The C≡C triple bond stretch is observed as a weak to medium band in the 2100-2260 cm⁻¹ region. libretexts.org The aromatic C=N and C=C stretching vibrations of the pyrimidine ring are found in the range of 1525-1596 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H (Amine)Stretch3300 - 3500Moderate to Weak
≡C-H (Alkyne)Stretch3260 - 3330 libretexts.orgStrong, Sharp
C≡C (Alkyne)Stretch2100 - 2260 libretexts.orgWeak to Medium
C=N, C=C (Pyrimidine)Stretch1525 - 1596 researchgate.netMedium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides the molecular ion peak (M⁺), which confirms the molecular formula.

The fragmentation of the molecular ion can provide valuable insights into the structure of the molecule. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the side chains and the fragmentation of the pyrimidine ring itself. researchgate.netsapub.org For this compound, fragmentation may involve the loss of the propargyl group or parts of it, as well as characteristic cleavages of the pyrimidine ring.

Single Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

For this compound or its suitable crystalline derivatives, a single crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the pyrimidine ring and the propargyl side chain. nih.gov It would also provide details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov Such studies have been successfully employed for various pyrimidine derivatives to confirm their structures and understand their intermolecular interactions. acs.orgmdpi.commdpi.comresearchgate.net The quality of the single crystals is paramount for obtaining high-resolution diffraction data. nih.gov

Computational Chemistry and Theoretical Investigations of N Prop 2 Yn 1 Yl Pyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govaps.orgaps.org For N-(prop-2-yn-1-yl)pyrimidin-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its fundamental characteristics. researchgate.netresearchgate.net These calculations can determine optimized molecular geometry, bond lengths, and bond angles, offering a precise three-dimensional representation of the molecule.

Key electronic properties that can be elucidated through DFT include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical frontier orbitals whose energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, DFT calculations can predict various molecular properties, which are summarized in the table below. These parameters are crucial for understanding the molecule's behavior in different chemical environments.

PropertyDescriptionPredicted Value
Dipole Moment A measure of the overall polarity of the molecule.3.5 D
Ionization Potential The energy required to remove an electron from the molecule.8.2 eV
Electron Affinity The energy released when an electron is added to the molecule.1.5 eV
Electronegativity A measure of the atom's ability to attract shared electrons.4.85 eV
Hardness A measure of the molecule's resistance to change in its electron distribution.3.35 eV
Softness The reciprocal of hardness, indicating the molecule's polarizability.0.29 eV⁻¹

Note: The values in this table are theoretical predictions based on DFT calculations for similar pyrimidine (B1678525) derivatives and are for illustrative purposes.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the identification of transient structures like transition states. colab.ws For this compound, such modeling could be applied to understand its synthesis, potential metabolic pathways, or its interaction with other molecules.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's feasibility.

For instance, in a hypothetical enzyme-catalyzed reaction involving this compound, quantum chemical modeling could elucidate the step-by-step mechanism of how the substrate binds to the active site and is converted into a product. This would involve identifying key bond-making and bond-breaking events and the structures of the associated transition states.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. arxiv.org By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in a solvent, such as water, and how its conformation changes in response to its environment. These simulations can provide insights into the molecule's flexibility, solvent interactions, and the time-averaged properties of its various conformations.

Prediction of Spectroscopic Parameters and Electronic Transitions

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra. nih.gov It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of aromatic and unsaturated systems.

The following table illustrates the kind of data that can be obtained from TD-DFT calculations.

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO2850.12
HOMO-1 -> LUMO2600.08
HOMO -> LUMO+12450.25

Note: These values are hypothetical and serve to illustrate the output of TD-DFT calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target. researchgate.netnih.gov

The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and calculating a score that estimates the binding affinity. mdpi.com These scores are based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Molecular docking studies could be employed to investigate the potential of this compound to interact with various biological targets, such as kinases or other enzymes where pyrimidine derivatives have shown activity. The results of such studies can provide valuable hypotheses about the compound's mechanism of action and guide the design of more potent and selective analogs. nih.gov

A typical output from a molecular docking study would include the predicted binding energy and the specific interactions between the ligand and the amino acid residues of the protein's active site, as illustrated in the table below.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)-8.5Leu83, Phe80, Asp145
Tyrosine Kinase (Src)-7.9Thr338, Met341, Glu310
p38 MAP Kinase-9.1Met109, Lys53, Asp168

Note: This table contains hypothetical data for illustrative purposes, based on docking studies of similar compounds.

Chemical Modification and Derivatization Strategies for N Prop 2 Yn 1 Yl Pyrimidin 2 Amine Scaffolds

Functionalization at the Propargyl Moiety (e.g., Alkylation, Halogenation)

The propargyl group, with its terminal alkyne, is a highly reactive handle for a variety of chemical transformations. Functionalization at this site can introduce a wide range of substituents, significantly impacting the molecule's properties.

Alkylation: The terminal acetylenic proton of the propargyl group is acidic and can be deprotonated by a suitable base to form an acetylide. This acetylide anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This allows for the introduction of diverse alkyl chains at the terminus of the propargyl group. For instance, reaction with an alkyl bromide in the presence of a base like sodium hydride can yield a substituted alkyne. This strategy is fundamental in expanding the chemical space around the scaffold.

Halogenation: The terminal alkyne can also undergo halogenation. For example, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the terminal position of the alkyne. These halo-alkynes are valuable intermediates for further cross-coupling reactions.

Sonogashira Coupling: The terminal alkyne of the propargyl moiety is an ideal substrate for the Sonogashira coupling reaction. nih.govresearchgate.netnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the direct attachment of aromatic or vinylic groups to the alkyne, significantly increasing molecular complexity. nih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net This method provides a powerful tool for creating derivatives with extended conjugation and diverse electronic properties.

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govprecisepeg.com This reaction with an organic azide (B81097) proceeds with high efficiency and regioselectivity to form a stable 1,2,3-triazole ring. nih.govnih.gov This strategy is widely used in bioconjugation and drug discovery to link the N-(prop-2-yn-1-yl)pyrimidin-2-amine scaffold to other molecules of interest, such as peptides, sugars, or other small molecules. nih.gov

Table 1: Key Functionalization Reactions of the Propargyl Moiety

Reaction Reagents and Conditions Product Type
Alkylation Alkyl halide, Base (e.g., NaH) Substituted alkyne
Halogenation N-halosuccinimide (NXS) Terminal halo-alkyne
Sonogashira Coupling Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, Base Aryl/vinyl-substituted alkyne
Click Chemistry (CuAAC) Organic azide, Cu(I) catalyst 1,2,3-Triazole

Strategies for Modifying the Pyrimidine (B1678525) Ring System

The pyrimidine ring itself offers several positions for modification, allowing for further diversification of the scaffold. wikipedia.orgslideshare.net The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity towards different reagents. wikipedia.org

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, substitution is most likely to occur at the C5 position, which is the most electron-rich carbon. wikipedia.org Activating groups on the ring can facilitate these reactions.

Nucleophilic Substitution: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orgslideshare.net If a suitable leaving group, such as a halogen, is present at these positions, it can be displaced by a variety of nucleophiles. For instance, a chloro-substituted pyrimidine can react with amines, alcohols, or thiols to introduce new functional groups. The synthesis of N-arylpyrimidin-2-amines can be achieved through the condensation of substituted guanidines with enones or via modern catalytic methods like the Buchwald-Hartwig amination. nih.gov

C-H Activation/Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic systems. For the pyrimidine ring, palladium-catalyzed direct C-H arylation can be employed to introduce aryl groups at specific positions, often directed by a coordinating group. This avoids the need for pre-functionalized pyrimidine rings.

Alkylation of the Ring Nitrogens: The nitrogen atoms of the pyrimidine ring can be alkylated, although this is generally more difficult than with pyridine (B92270) due to the decreased basicity. wikipedia.org N-alkylation can alter the electronic properties and steric profile of the scaffold. la-press.org

Table 2: Strategies for Pyrimidine Ring Modification

Position(s) Reaction Type Description
C5 Electrophilic Substitution Favored position for reactions like halogenation or nitration, especially with activating groups present. wikipedia.org
C2, C4, C6 Nucleophilic Substitution Displacement of leaving groups (e.g., halogens) by various nucleophiles. wikipedia.orgslideshare.net
Various C-H Functionalization Direct introduction of aryl or alkyl groups via transition-metal catalysis.
N1, N3 Alkylation Introduction of alkyl groups on the ring nitrogens, affecting the scaffold's properties. la-press.org

Synthesis of Diverse Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.govnih.govresearchgate.net

Intramolecular Cyclization: The propargyl group can participate in intramolecular cyclization reactions with the pyrimidine ring or its substituents. For example, under the influence of a suitable catalyst, such as silver or copper salts, the nitrogen of the 2-amino group or a ring nitrogen can attack the alkyne, leading to the formation of a new ring fused to the pyrimidine core. uaeu.ac.aeresearchgate.netacs.orgnih.govfigshare.com This strategy has been successfully employed for the synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines and can be analogously applied to the pyrimidine system to generate imidazo[1,2-a]pyrimidines. uaeu.ac.aeresearchgate.net Similarly, intramolecular cyclization of N-propargyl adenines has been shown to produce purine-fused tricyclic compounds. acs.orgnih.govfigshare.com

Cycloaddition Reactions: The alkyne of the propargyl group can also participate in cycloaddition reactions with dienes or other 1,3-dipoles to form fused ring systems.

Synthesis of Triazolopyrimidines: A well-established method for constructing fused systems is the reaction of aminotriazoles with β-dicarbonyl compounds or their equivalents. researchgate.netnih.govnih.govjapsonline.comrjpbr.com While this is a common route to triazolopyrimidines, an alternative approach could involve the this compound scaffold. For instance, the terminal alkyne could be transformed into a suitable functional group that can then react with a 1,2,4-triazole (B32235) precursor to form the fused triazolopyrimidine ring system.

Table 3: Examples of Fused Heterocyclic Systems from Related Precursors

Precursor Fused System Catalyst/Conditions
N-(prop-2-yn-1-yl)pyridin-2-amines Imidazo[1,2-a]pyridines Silver catalyst uaeu.ac.aeresearchgate.net
N-propargyl-adenine Purine-fused tricyclics Copper catalyst acs.orgnih.govfigshare.com
3-Amino-1,2,4-triazole + β-dicarbonyl compound Triazolopyrimidines Acid or base catalysis nih.govjapsonline.com

Design and Synthesis of Compound Libraries for Enhanced Chemical Space Exploration

The development of compound libraries based on the this compound scaffold is a powerful strategy for discovering new molecules with desired properties. nih.govrsc.orgresearchgate.net This involves the systematic and parallel synthesis of a large number of derivatives.

Scaffold Decoration: The core this compound scaffold can be "decorated" with a variety of building blocks at its reactive sites. researchgate.net This is typically done in a combinatorial fashion, where different starting materials are reacted at the propargyl moiety and the pyrimidine ring. For example, a library could be generated by reacting the scaffold with a set of different aryl halides via Sonogashira coupling and another set of nucleophiles at a halogenated position on the pyrimidine ring.

Combinatorial Chemistry: Both solid-phase and solution-phase combinatorial chemistry techniques can be employed to rapidly generate a large number of derivatives. nih.gov One-bead-one-compound (OBOC) libraries and DNA-encoded libraries (DELs) are advanced methods for creating vast and diverse collections of compounds for high-throughput screening. nih.govrsc.org The this compound scaffold, with its multiple points of diversification, is well-suited for these approaches.

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules. Starting from the this compound scaffold, a series of reactions that introduce skeletal diversity, such as the formation of fused rings, can be employed to explore a wider range of chemical space than simple scaffold decoration.

The strategic application of these modification and derivatization strategies allows for the systematic exploration of the chemical space surrounding the this compound scaffold, paving the way for the discovery of novel compounds with tailored functionalities.

Structure Activity Relationship Sar Studies of N Prop 2 Yn 1 Yl Pyrimidin 2 Amine Analogs

Systematic Modifications and their Impact on Molecular Recognition

Systematic modifications of the N-(prop-2-yn-1-yl)pyrimidin-2-amine scaffold allow researchers to probe the specific interactions between the molecule and its biological target. These modifications typically involve alterations at three main positions: the pyrimidine (B1678525) ring, the N-substituent (the propargyl group), and the amino group itself.

Modifications of the Pyrimidine Ring: The pyrimidine ring offers several positions (4, 5, and 6) for substitution. The electronic and steric properties of substituents at these positions can drastically alter the molecule's interaction with a target protein. For instance, the introduction of small, electron-donating groups or bulky hydrophobic groups can modulate binding affinity and selectivity. In broader studies of pyrimidine derivatives, it has been shown that the position of substituents greatly influences biological activities. researchgate.net For example, in a series of pyrimidine-4-carboxamides, modifications at the C2, C4, and C6 positions were systematically explored to optimize potency and lipophilicity. researchgate.net

Modifications of the N-substituent: The propargyl group (prop-2-yn-1-yl) is of particular interest. The terminal alkyne can serve as a reactive handle for covalent modification of a target protein, often a cysteine residue in the active site, leading to irreversible inhibition. Alternatively, it can engage in non-covalent interactions, such as pi-stacking or hydrogen bonding. Replacing the propargyl group with other functionalities allows for the determination of its role. For instance, replacing it with a simple alkyl group would eliminate the potential for covalent bonding and specific pi-interactions, likely affecting the compound's potency.

Modifications of the 2-Amino Group: The 2-amino group is a critical hydrogen bond donor. N-methylation or replacement with other functional groups can significantly impact the hydrogen bonding network with the target. SAR studies on other 2-aminopyrimidine (B69317) series have demonstrated that N-methylation can sometimes lead to increased potency. nih.gov

The following interactive table illustrates hypothetical SAR data based on common observations in pyrimidine analog studies, demonstrating how systematic modifications could influence biological activity, represented here as IC₅₀ (half-maximal inhibitory concentration). A lower IC₅₀ value indicates higher potency.

CompoundR1 (at C4/C6)R2 (at C5)N-SubstituentHypothetical IC₅₀ (nM)Rationale for Activity Change
This compound-H-H-CH₂C≡CH500Baseline activity of the parent compound.
Analog 1-CH₃-H-CH₂C≡CH250Small alkyl group may improve hydrophobic interactions.
Analog 2-H-Cl-CH₂C≡CH750Electron-withdrawing group might be unfavorable for binding.
Analog 3-H-H-CH₂CH₂CH₃>1000Loss of the alkyne group diminishes key interactions.
Analog 4-H-H-H>5000Unsubstituted amino group may have lower affinity.
Analog 5-Phenyl-H-CH₂C≡CH100Bulky aromatic group could enhance pi-stacking interactions.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other biologically active pyrimidines. nih.gov

Hydrogen Bond Donor: The exocyclic amino group at the C2 position is a crucial hydrogen bond donor.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring (at positions 1 and 3) act as hydrogen bond acceptors. researchgate.net

Aromatic/Hydrophobic Region: The pyrimidine ring itself provides a hydrophobic core that can engage in van der Waals and pi-stacking interactions.

Hydrophobic/Reactive Group: The N-propargyl substituent provides a hydrophobic alkyne group which can also act as a reactive center for covalent bond formation.

Pharmacophore models are often developed using computational tools to visualize these features and to screen for other molecules with a similar arrangement of these elements. nih.gov A typical pharmacophore model for a kinase inhibitor based on this scaffold would highlight the spatial arrangement of these hydrogen bond donors and acceptors, which often mimic the hinge-binding motif of ATP.

Rational Design Principles for Modulating Biological Interactions

Rational drug design aims to develop new therapeutic agents based on a known biological target. For the this compound scaffold, several principles can guide the design of more potent and selective analogs.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can be employed to predict how analogs of this compound might bind. This allows for the design of modifications that enhance favorable interactions (e.g., adding a substituent that fits into a specific hydrophobic pocket) or disrupt unfavorable ones.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.net For the this compound scaffold, the propargyl group could be replaced with other small, rigid groups to fine-tune its interactions. The pyrimidine ring itself can be considered a bioisostere of other aromatic systems.

Scaffold Hopping: This involves keeping the key pharmacophoric elements constant while replacing the central pyrimidine core with a different heterocyclic system. This can lead to novel chemical entities with improved properties. For example, pyrazolo[1,5-a]pyrimidines are a class of compounds that have been extensively studied as kinase inhibitors and are derived from a similar conceptual framework. nih.gov

Introduction of Conformational Constraints: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. This can lead to a more favorable binding entropy and increased potency and selectivity. For instance, incorporating the N-substituent into a ring system can lock the molecule into a specific bioactive conformation.

By applying these principles, medicinal chemists can systematically evolve the this compound scaffold to develop analogs with optimized biological activity for a desired therapeutic target.

Chemical Biology and Medicinal Chemistry Research Applications in Vitro Perspectives

Sigma Receptor (σ1R, σ2R) Ligand Binding and Selectivity Investigations

Sigma receptors (σ1R and σ2R) are recognized as important targets for the development of therapeutics for neurological disorders. The propargylamine (B41283) moiety is a known pharmacophore that can confer high affinity for these receptors.

While direct binding data for N-(prop-2-yn-1-yl)pyrimidin-2-amine is unavailable, a closely related pyridine-based compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ), has been identified as a potent σ1R ligand. nih.gov This compound exhibited a high affinity for the human σ1 receptor with a Kᵢ value of 1.45 nM and demonstrated remarkable selectivity, with a 290-fold preference for the σ1R subtype over the σ2R subtype. nih.gov This indicates that the N-propargyl group is a key determinant for high-affinity binding to the σ1 receptor, suggesting that the this compound scaffold could be a promising starting point for designing selective sigma receptor ligands.

Table 4: In Vitro Sigma Receptor Binding Affinity of a Related Propargylamine Derivative

Compound Target Receptor Kᵢ Selectivity (σ2R/σ1R) Source
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) hσ1R 1.45 nM 290-fold nih.gov

Modulation of Bacterial Biofilm Formation (In Vitro)

The formation of bacterial biofilms is a significant virulence factor, contributing to chronic infections and increased resistance to antimicrobial agents. The pyrimidine (B1678525) scaffold has emerged as a promising structural motif in the development of novel antibiofilm agents. While direct studies on the antibiofilm properties of this compound are not extensively documented, research on related pyrimidine derivatives provides a strong rationale for its potential in this area.

Various substituted pyrimidines have demonstrated significant in vitro activity against biofilm-forming bacteria. For instance, certain halogenated pyrimidine derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govyoutube.com One study highlighted that 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP) was effective in reducing biofilm formation and hemolysis in Staphylococcus aureus at a concentration of 5 µg/mL. nih.gov Similarly, other halogenated pyrimidines, such as 2-amino-5-bromopyrimidine (B17363) (2A5BP) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP), have displayed inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli (EHEC) without affecting bacterial growth, suggesting a specific anti-virulence mechanism.

The mechanism of action for these pyrimidine-based inhibitors often involves the disruption of key pathways required for biofilm development. For example, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been found to exhibit potent antibiofilm activity against S. aureus and Pseudomonas aeruginosa by interfering with quorum sensing (QS) signaling. nih.gov This is supported by observations of reduced violacein (B1683560) production in the presence of these compounds, a common indicator of QS inhibition. nih.gov

Given that the core pyrimidine structure is a recurring feature in compounds with demonstrated antibiofilm efficacy, it is plausible that this compound could exert similar effects. The aminopyrimidine moiety may interfere with bacterial metabolic pathways or signaling cascades essential for biofilm integrity. Further in vitro studies are warranted to explore the potential of this compound and its derivatives as modulators of bacterial biofilm formation.

Table 1: In Vitro Antibiofilm Activity of Selected Pyrimidine Derivatives

Compound Target Organism(s) Key Findings
2,4-dichloro-5-fluoropyrimidine (24DC5FP) Staphylococcus aureus 95% reduction in hemolysis at 5 µg/mL. nih.gov
2-amino-5-bromopyrimidine (2A5BP) Enterohemorrhagic E. coli (EHEC) Significant inhibition of biofilm formation.
2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) Enterohemorrhagic E. coli (EHEC) Significant inhibition of biofilm formation.
Pyrazolo[1,5-a]pyrimidine derivatives Staphylococcus aureus, Pseudomonas aeruginosa Strong biofilm-forming activity at their MICs by >60%. nih.gov

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. youtube.com The development of effective chemical probes is crucial for understanding complex biological processes and for the identification of new therapeutic targets. The structure of this compound, featuring a pyrimidine core and a terminal alkyne (propargyl group), makes it an excellent scaffold for the design of chemical probes.

The propargyl group is a key functional handle for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. nih.govmdpi.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule and an azide-tagged reporter molecule. activemotif.com This allows for the versatile labeling of the chemical probe with various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and target identification.

Derivatives of this compound can be synthesized to create a library of chemical probes. These probes can be used to investigate the biological roles of pyrimidine-interacting proteins. For example, a probe based on this scaffold could be used in competitive activity-based protein profiling (ABPP) to identify the cellular targets of a bioactive compound. whiterose.ac.uk In this approach, a cell lysate or live cells are treated with the probe, which covalently binds to its target proteins. Subsequent "clicking" of a reporter tag allows for the visualization or enrichment of the labeled proteins.

Furthermore, the pyrimidine moiety itself can be modified to enhance binding affinity and selectivity for a particular target. Pyrimidines are known to be privileged structures in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases and other enzymes. nih.gov By systematically modifying the pyrimidine core of this compound, it is possible to develop highly selective probes for specific protein families. For instance, aminopyrimidine-based compounds have been developed as potent and selective kinase inhibitors. nih.gov

The development of chemical probes from this compound would involve the synthesis of derivatives with optimized binding properties and the subsequent use of the propargyl group for bioconjugation. These probes could be invaluable tools for a variety of in vitro applications, including target validation, enzyme activity profiling, and cellular imaging. nih.govnih.gov

Table 2: Design Rationale for this compound-Based Chemical Probes

Probe Component Function Rationale
Pyrimidine Core Target Recognition A privileged scaffold known to interact with various biological targets, offering a starting point for developing selective binders. nih.gov
Propargyl Group (Alkyne) Bioorthogonal Handle Enables covalent attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry for detection and analysis. nih.govmdpi.com
Reporter Tag (e.g., Fluorophore, Biotin) Visualization/Purification Allows for the imaging of probe localization within cells or the enrichment of probe-bound proteins for identification. activemotif.com
Linker (Optional) Spacing and Flexibility Can be incorporated between the pyrimidine core and the reporter tag to minimize steric hindrance and improve target binding.

Future Directions and Emerging Research Avenues for N Prop 2 Yn 1 Yl Pyrimidin 2 Amine Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-substituted pyrimidin-2-amines and their derivatives often relies on established methods; however, the pursuit of more efficient, atom-economical, and environmentally benign catalytic systems remains a key objective. Future research could focus on several promising areas:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysts have been used for the synthesis of N-arylpyrimidin-2-amines through Buchwald-Hartwig amination, further optimization is possible. mdpi.comnih.gov The development of novel phosphine (B1218219) ligands could enhance catalyst turnover numbers, broaden the substrate scope, and allow for reactions to be conducted under milder conditions.

Copper-Catalyzed Reactions: Copper catalysis is another viable avenue, particularly for the formation of the C-N bond. Research into new copper-ligand systems could offer a more cost-effective alternative to palladium.

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound and microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine (B1678525) derivatives. nih.gov A systematic study of these techniques for the synthesis of N-(prop-2-yn-1-yl)pyrimidin-2-amine could lead to highly efficient protocols.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for various applications.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic SystemPotential AdvantagesResearch Focus
Palladium-based Catalysts High efficiency, broad substrate scope.Development of new ligands for improved performance.
Copper-based Catalysts Cost-effective, environmentally friendly.Exploration of novel ligand systems.
Ultrasound-Assisted Synthesis Accelerated reaction rates, improved yields.Optimization of reaction conditions.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times.Application to multi-component reactions.
Flow Chemistry Enhanced safety, scalability, and control.Development of continuous flow processes.

Discovery of Unprecedented Reactivity and Transformation Pathways

The dual functionality of this compound, with its reactive alkyne and nucleophilic amine, suggests a rich and largely unexplored reaction chemistry.

Alkyne-Based Transformations: The terminal alkyne is a versatile handle for a variety of chemical transformations. Future research could explore Sonogashira coupling, click chemistry (cycloadditions), and hydroamination reactions to create a diverse library of derivatives.

Pyrimidine Ring Functionalization: The pyrimidine ring itself can be further functionalized. Electrophilic aromatic substitution, although challenging due to the electron-deficient nature of the ring, could be achieved with potent electrophiles. Alternatively, metal-catalyzed C-H activation could provide a direct route to substituted pyrimidines.

Tandem and Cascade Reactions: The proximity of the alkyne and the pyrimidine ring may enable novel tandem or cascade reactions, where multiple bonds are formed in a single operation. This could lead to the rapid construction of complex heterocyclic systems.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational studies can provide deep insights and guide experimental work.

Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the feasibility of proposed transformations. This can save significant experimental effort by identifying the most promising reaction conditions.

Designing Novel Derivatives: Computational screening can be employed to design new derivatives with desired electronic and photophysical properties. For instance, the effect of different substituents on the HOMO-LUMO gap, which influences the luminescent properties, can be predicted. rsc.orgrsc.org

Understanding Structure-Property Relationships: By correlating computational data with experimental results, a deeper understanding of the structure-property relationships for this class of compounds can be developed. This knowledge is crucial for the rational design of new materials and bioactive molecules.

Expanding the Scope of Biological Targets and Pathways Explored via Pyrimidine-Based Scaffolds

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.govnih.gov this compound can serve as a starting point for the development of new therapeutic agents targeting a wide range of biological pathways.

Kinase Inhibitors: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are key targets in cancer therapy. nih.govbenthamscience.com The this compound scaffold could be elaborated to create new kinase inhibitors with improved selectivity and potency.

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a component of nucleosides, making it an attractive scaffold for the development of antiviral and antimicrobial drugs. nih.gov

Central Nervous System (CNS) Agents: Pyrimidine derivatives have also shown activity as CNS agents, including sedatives and hypnotics. nih.gov

Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic potential of pyrimidine-based compounds is another promising area for exploration. nih.gov

Table 2 highlights some of the biological targets for pyrimidine-based scaffolds.

Table 2: Biological Targets for Pyrimidine-Based Scaffolds

Biological Target ClassExamplesPotential Therapeutic Area
Protein Kinases EGFR, CDKs, JAK2Cancer
Viral Enzymes Reverse Transcriptase, ProteaseHIV/AIDS
Bacterial Enzymes Dihydrofolate ReductaseBacterial Infections
G-Protein Coupled Receptors Dopamine, Serotonin ReceptorsCNS Disorders
Ion Channels Calcium, Potassium ChannelsCardiovascular Diseases

Development of Materials Science Applications Based on Derived Luminescent Properties

Pyrimidine derivatives have garnered significant interest in materials science due to their intriguing photophysical properties, including fluorescence and electroluminescence. rsc.orgnih.govresearchgate.netosf.ioresearchgate.netacs.org The incorporation of a propargyl group in this compound offers a unique opportunity to develop novel functional materials.

Organic Light-Emitting Diodes (OLEDs): The pyrimidine ring can act as an electron-withdrawing unit in push-pull chromophores, which are essential components of OLEDs. osf.ioresearchgate.net The alkyne group can be used to attach various electron-donating groups, allowing for the fine-tuning of the emission color and efficiency.

Fluorescent Sensors: The fluorescence of pyrimidine derivatives can be sensitive to the surrounding environment, making them suitable for use as fluorescent sensors for pH, metal ions, or biomolecules. rsc.orgresearchgate.net

Non-Linear Optical (NLO) Materials: The extended π-conjugation that can be achieved by modifying the alkyne group could lead to materials with significant NLO properties, which are useful in telecommunications and optical computing. researchgate.net

Luminescent Polymers: The alkyne functionality allows for the polymerization of this compound, leading to the formation of novel luminescent polymers with potential applications in organic electronics and bioimaging.

The potential applications in materials science are summarized in Table 3.

Table 3: Materials Science Applications of Pyrimidine-Based Compounds

ApplicationKey PropertyRole of this compound
OLEDs ElectroluminescenceServes as a core for building emissive materials.
Fluorescent Sensors Environment-sensitive fluorescenceCan be functionalized to create selective sensors.
NLO Materials High hyperpolarizabilityThe alkyne allows for the creation of extended π-systems.
Luminescent Polymers Polymerizable, fluorescent monomerA building block for novel functional polymers.

Q & A

Q. What are the established synthetic routes for N-(prop-2-yn-1-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Propargylation of pyrimidin-2-amine : Reacting pyrimidin-2-amine with propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF .
  • Enzymatic deracemization : Structurally similar compounds (e.g., inden-1-amine derivatives) have been synthesized using recombinant cyclohexylamine oxidase variants to achieve enantiomeric purity, suggesting potential adaptation for this compound .
  • Cross-coupling : Palladium-catalyzed Sonogashira or Buchwald-Hartwig couplings could introduce the propargyl group to pyrimidine scaffolds .
    Optimization : Key parameters include temperature control (60–100°C), solvent selection (DMF, THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and pyrimidine ring protons (δ ~8–9 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 160.087) .
  • X-ray crystallography : While direct data for this compound is limited, SHELX software is widely used for small-molecule crystallography of related amines .
  • Computational modeling : DFT calculations predict electronic properties and reactive sites (e.g., alkyne π-system for click chemistry) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation (H335 hazard) .
  • Storage : Keep in a cool, dry place under inert gas (N₂/Ar) due to potential alkyne reactivity .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the propargyl group influence reactivity in metal-catalyzed cross-coupling reactions?

The terminal alkyne in the propargyl group enables:

  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Sonogashira coupling : Pd-mediated coupling with aryl halides to form extended π-systems .
  • Gold catalysis : Activation of alkynes for cyclization reactions, useful in heterocycle synthesis .
    Mechanistic insight : The sp-hybridized carbon in the alkyne stabilizes transition metals, enhancing catalytic turnover .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Low melting point : The compound may form oils instead of crystals. Solutions include slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
  • Polymorphism : Varying solvent systems (e.g., DMSO vs. ethanol) can yield different crystal forms.
  • Data collection : Use high-intensity X-ray sources (synchrotron) and cryocooling to mitigate radiation damage .

Q. How can researchers evaluate the biological activity of this compound against kinase targets?

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against CDK4/6 or other kinases .
    • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions .
  • In silico studies : Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP pockets .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How should researchers address contradictions in reported biological or synthetic data for this compound?

  • Reproducibility : Validate synthetic protocols (e.g., catalyst purity, solvent drying) and biological assay conditions (cell line authenticity) .
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental variability .
  • Meta-analysis : Compare crystallographic data (CCDC entries) and computational models to resolve structural discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.